Ethyl 5-(hydroxymethyl)furan-2-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of ester and amide derivatives containing furan rings (furfural derivatives) can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis

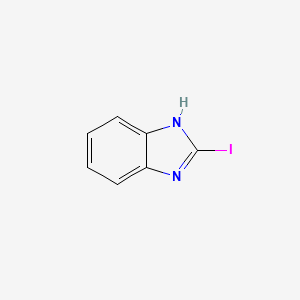

The molecular structure of Ethyl 5-(hydroxymethyl)furan-2-carboxylate is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 5-(hydroxymethyl)furan-2-carboxylate include the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Scientific Research Applications

Biobased Polyesters Synthesis Ethyl 5-(hydroxymethyl)furan-2-carboxylate is used in synthesizing biobased polyesters. For example, 2,5-Bis(hydroxymethyl)furan, a derivative, is enzymatically polymerized with diacid ethyl esters to create novel furan polyesters. These polyesters show promise due to their biobased nature and diverse physical properties, as demonstrated by Yi Jiang et al. (2014) in their study published in Biomacromolecules (Jiang et al., 2014).

Biological Activity in Cancer Research Another application lies in the field of cancer research. Weerachai Phutdhawong et al. (2019) synthesized derivatives of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and studied their cytotoxicity against cancer cell lines, showcasing the potential of such compounds in medicinal chemistry (Phutdhawong et al., 2019).

Analytical and Spectral Studies in Organic Chemistry H. Patel's 2020 research focused on Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate and its use in creating organic ligands for transition metal complexes. This research highlights the utility of such compounds in the development of novel materials with potential antimicrobial activity (Patel, 2020).

Production of Biobased Platform Chemicals Furthermore, Ethyl 5-(hydroxymethyl)furan-2-carboxylate derivatives are crucial in the production of biobased platform chemicals, as discussed by Margarida M. Antunes et al. (2014). Their research showed the effectiveness of sulfonated graphene oxide as a catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, demonstrating the compound's role in sustainable energy solutions (Antunes et al., 2014).

Biorefinery Applications Y. Nakagawa et al. (2013) explored the reduction of furfural and 5-hydroxymethylfurfural, closely related to Ethyl 5-(hydroxymethyl)furan-2-carboxylate, in biorefinery processes. Their work demonstrates the potential of these compounds in producing various derivatives for industrial applications (Nakagawa et al., 2013).

Safety and Hazards

While specific safety and hazards information for Ethyl 5-(hydroxymethyl)furan-2-carboxylate is not available in the retrieved papers, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, and taking precautionary measures against static discharge .

Future Directions

The future directions for Ethyl 5-(hydroxymethyl)furan-2-carboxylate and similar compounds lie in the field of biocatalysis, which is envisioned as an important contributor to the development of bioprocesses producing molecules that can replace those derived from oil . The compounds belonging to the furan platform appear among the best known due to their reactivity, identifying them among the molecules with the greatest applications in the synthesis of new fuels and polymer precursors .

properties

IUPAC Name |

ethyl 5-(hydroxymethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4,9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBVKBSYQAXCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501950 | |

| Record name | Ethyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(hydroxymethyl)furan-2-carboxylate | |

CAS RN |

76448-73-2 | |

| Record name | Ethyl 5-(hydroxymethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Iodo-1-[6-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1610518.png)

![5-Hydroxybenzo[c]isoxazole](/img/structure/B1610519.png)